molecular formula C10H9NO2 B083991 6-methoxyquinolin-2(1H)-one CAS No. 13676-00-1

6-methoxyquinolin-2(1H)-one

Cat. No.: B083991
CAS No.: 13676-00-1
M. Wt: 175.18 g/mol
InChI Key: MLHXCMWXUMCLNK-UHFFFAOYSA-N
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Description

6-methoxyquinolin-2(1H)-one, also known as 6-methoxy-1-quinolinone, is a heterocyclic compound with a molecular formula of C10H8N2O2. It is a derivative of quinoline and is widely used in scientific research due to its unique properties.

Scientific Research Applications

  • Antimalarial Activity : The synthesis of hydroxy analogues of the antimalarial drug primaquine, which includes 6-methoxyquinoline, has been studied for their activity in forming methemoglobin in human erythrocytes and depleting glutathione levels, particularly in glucose-6-phosphate dehydrogenase (G6PD) deficient subjects (Allahyari et al., 1984).

  • Chemosensor for Cadmium : A study on 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 as a chemosensor for cadmium has shown its potential for measuring Cd2+ concentrations in waste effluent streams and in food products (Prodi et al., 2001).

  • Photoexcited Dynamics : Research on the picosecond dynamics of photoexcited 6-methoxyquinoline in various solutions has been conducted to analyze photophysical properties and photoinduced tautomerization (Poizat et al., 2004).

  • Fluorescence Studies : The absorption and fluorescence spectra of 6-methoxyquinoline have been investigated to understand its behavior in different pH conditions and to evaluate rates and equilibria of proton exchange in the excited state (Schulman et al., 1974).

  • Anticancer Activity : A study on 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one has shown its potential as an anticancer lead, exhibiting antiproliferative activity and disruption of tumor vasculature (Cui et al., 2017).

  • Antimicrobial Evaluation : New azo dyes synthesized from hydroxyquinolin-2(1H)-one derivatives have been evaluated for antimicrobial activity against various bacterial and fungal strains (Ghoneim & Morsy, 2018).

  • Synthesis and Application in Drug Development : The compound has been synthesized and utilized as an intermediate in developing treatments for various diseases, including hyperaemic heart failure and as an anti-HIV-1 non-nucleoside inhibitor (Hong, 2006).

  • Selective Fluorescent Probe for Zn(II) : A study on a novel fluorescent Zn2+ probe based on 6-methoxyquinolin demonstrates its high selectivity and strong fluorescence responses, suggesting its use as a high-quality, low-priced Zn2+ probe (Zhao et al., 2011).

Safety and Hazards

The safety data sheet for 6-Methoxyquinolin-2(1H)-one indicates that it may be harmful if swallowed or in contact with skin and causes eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, not to get in eyes, on skin, or on clothing, and to wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Quinoline derivatives have been associated with multiple biological activities like antiviral, antibacterial, antimalarial, antifungal, antitubercular, antileishmanial, anti-inflammatory, anti-hiv, and anticancer .

Mode of Action

It has been reported that this compound can participate in a light-induced direct electron transfer with alkyl carboxylic acids for c-h alkylation .

Biochemical Pathways

It is known that the compound can participate in c-h alkylation reactions , which are fundamental transformations in organic chemistry and are involved in various biochemical pathways.

Result of Action

Given its ability to participate in c-h alkylation reactions , it can be inferred that the compound might influence the structure and function of biomolecules in the cell.

Action Environment

It is known that the compound can participate in light-induced reactions , suggesting that light conditions might influence its activity.

Properties

IUPAC Name

6-methoxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-8-3-4-9-7(6-8)2-5-10(12)11-9/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHXCMWXUMCLNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70281268
Record name 6-methoxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13676-00-1
Record name 13676-00-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21035
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-methoxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-6-methoxyquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 6-methoxyquinoline (2.08 g) in CHCl3 (45 mL) at r.t. was added m-chloroperoxybenzoic acid (3.38 g) portionwise over 10 min. After 30 min., CHCl3 (50 mL) was added and the solution washed with saturated aq. NaHCO3 (3×), dried (MgSO4) and concentrated. A portion of this material (500 mg) in DMF (10 mL) was treated with trifluoroacetic anhydride (TFAA) and stirred at r.t. for 17 hr. The TFAA was removed under vacuum and to the resulting solution was added water (60 mL). The mixture was extracted with EtOAc (6×) and the combined organics were dried (MgSO4) and concentrated. Trituration of the resulting material with acetone provided the title compound as a pale yellow solid.
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
3.38 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the introduction of 6-methoxyquinolin-2(1H)-one into an iridium(III) complex influence its interaction with DNA?

A1: Research suggests that incorporating this compound as a ligand in an iridium(III) complex can significantly impact its interaction with DNA. While the specific study mentioned does not directly synthesize a complex with this compound, it investigates closely related derivatives. It highlights that the complex containing a 7-methoxy-2-(methylthio)quinoline ligand [] exhibited stronger binding affinity to CT-DNA compared to complexes with other substitutions on the quinoline ring. This difference in binding affinity suggests that the position and nature of substituents on the quinoline ring play a crucial role in dictating the interaction of the resulting iridium(III) complexes with DNA []. Further investigation into the binding mode of the this compound containing complex is needed to fully elucidate its specific interactions.

Q2: What is the documented anticancer activity of iridium(III) complexes incorporating this compound or its derivatives?

A2: While the provided research doesn't directly investigate the anticancer activity of an iridium(III) complex with this compound itself, it explores complexes with structurally similar ligands []. The study demonstrates that these iridium(III) complexes display promising anticancer activity against HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cell lines []. Importantly, the complex containing the 7-methoxy-2-(methylthio)quinoline ligand exhibited higher cytotoxicity against the HeLa cell line compared to cisplatin, a widely used chemotherapy drug []. This finding emphasizes the potential of iridium(III) complexes bearing quinoline-based ligands, including potentially this compound, as anticancer agents. Further research is needed to directly assess the anticancer properties of the this compound-containing complex and to explore its mechanism of action.

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